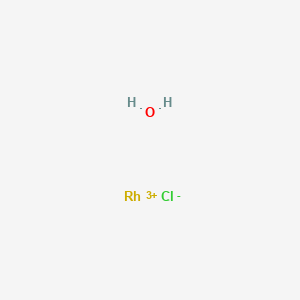
Rhodium(3+);chloride;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(3+);chloride;hydrate, also known as rhodium trichloride hydrate, is a compound consisting of rhodium, chlorine, and water molecules. It is commonly used in various chemical reactions and industrial applications due to its catalytic properties. The compound typically appears as a red-brown solid and is soluble in water, hydroxide, and cyanide solutions .
準備方法
Synthetic Routes and Reaction Conditions
Rhodium(3+);chloride;hydrate can be synthesized by reacting rhodium metal with chlorine gas at elevated temperatures (200-300°C). The reaction is as follows:
2Rh+3Cl2→2RhCl3
Alternatively, the compound can be prepared by treating hydrated rhodium(III) oxide with hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving rhodium powder in hydrochloric acid within an electrolytic tank. The solution is then filtered, distilled, and crystallized to obtain the hydrated form of rhodium chloride .
化学反応の分析
Types of Reactions
Rhodium(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can participate in ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia, phosphines, and olefins can replace chloride ions under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state rhodium compounds.
Reduction: Formation of rhodium(I) or rhodium(0) complexes.
Substitution: Formation of rhodium complexes with new ligands, such as [RhCl(NH_3)_5]Cl_2.
科学的研究の応用
Rhodium(3+);chloride;hydrate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in hydrogenation, oxidation, and hydroformylation reactions.
Biology: Investigated for its potential use in biological systems and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in cancer treatment and as a component in drug formulations.
Industry: Utilized in the production of acetic acid, isomerization of alkenes, and reduction of aromatic rings
作用機序
The mechanism of action of rhodium(3+);chloride;hydrate involves its ability to coordinate with various ligands and facilitate chemical transformations. The compound can form complexes with substrates, enabling catalytic cycles that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction and ligands used .
類似化合物との比較
Rhodium(3+);chloride;hydrate can be compared with other similar compounds, such as:
- Rhodium(III) fluoride
- Rhodium(III) bromide
- Rhodium(III) iodide
- Cobalt(II) chloride
- Iridium(III) chloride
- Ruthenium(III) chloride
- Palladium(II) chloride
Uniqueness
This compound is unique due to its high catalytic activity and versatility in various chemical reactions. Unlike its lighter congener cobalt, which does not form a stable trichloride, this compound is stable and widely used in homogeneous catalysis .
特性
分子式 |
ClH2ORh+2 |
|---|---|
分子量 |
156.37 g/mol |
IUPAC名 |
rhodium(3+);chloride;hydrate |
InChI |
InChI=1S/ClH.H2O.Rh/h1H;1H2;/q;;+3/p-1 |
InChIキー |
OHAZQUAGLMWHLK-UHFFFAOYSA-M |
正規SMILES |
O.[Cl-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



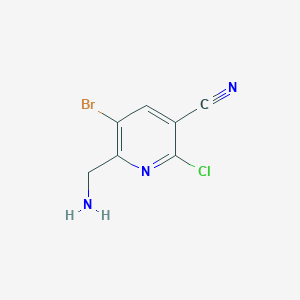
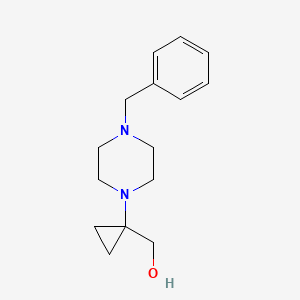
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
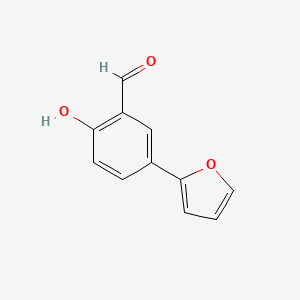
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)
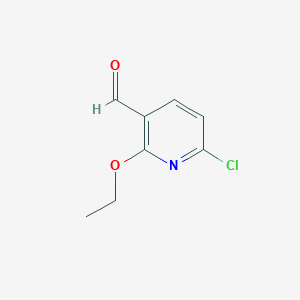

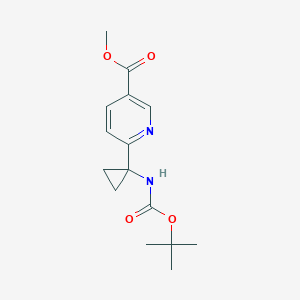
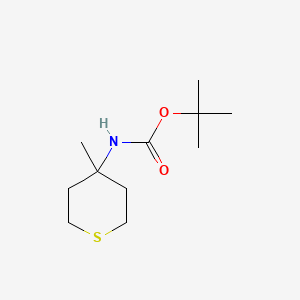
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
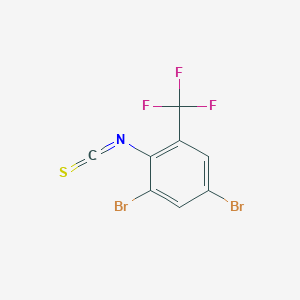
![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
